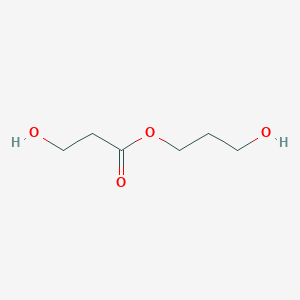

3-Hydroxypropyl 3-hydroxypropanoate

Description

Properties

IUPAC Name |

3-hydroxypropyl 3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-3-1-5-10-6(9)2-4-8/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQVYWHUMMKRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COC(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway Engineering and Cofactor Regeneration

In L. reuteri, glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. 3-HPA is subsequently oxidized to 3-HP via PduP, which requires NAD+ as a cofactor. Recombinant E. coli expressing PduP, PduL, and PduW achieved a 3-HP titer of 12 mM with a molar yield of 1 mol 3-HP per mol glycerol. However, NAD+ depletion limits efficiency, prompting the co-expression of NADH oxidase (Nox) to regenerate NAD+ and improve yields by over 100%.

Table 1: Microbial 3-HP Production Performance

| Strain | Substrate | Titer (mM) | Yield (mol/mol) | Key Modification |

|---|---|---|---|---|

| E. coli (PduPLW) | Glycerol | 12 | 1.0 | None |

| E. coli (PduPLW+Nox) | Glycerol | 24 | 1.0 | NADH oxidase expression |

Chemical Esterification of 3-HP with 3-Hydroxypropanol

Following microbial production, 3-HP is chemically esterified with 3-hydroxypropanol to yield the target compound. This step demands precise control to mitigate side reactions from the hydroxyl groups.

Direct Acid-Catalyzed Esterification

Fischer esterification employs 3-HP and 3-hydroxypropanol in a refluxing solvent (e.g., toluene) with sulfuric acid as a catalyst. The reaction equilibrium is driven by water removal via azeotropic distillation. Typical conditions include a 1:2 molar ratio (acid:alcohol), 110°C, and 6–8 hours, achieving yields of 65–75%. Side products, such as oligomers from intermolecular esterification, are minimized using excess alcohol.

Transesterification with Methyl 3-Hydroxypropanoate

Transesterification avoids water formation by reacting methyl 3-hydroxypropanoate with 3-hydroxypropanol. Sodium methoxide (1–2 mol%) catalyzes the reaction at 60–80°C, producing methanol as a byproduct. This method offers higher yields (80–85%) due to milder conditions and easier separation of volatile methanol.

Table 2: Esterification Method Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Direct esterification | H₂SO₄ | 110 | 65–75 | Simplicity |

| Transesterification | NaOCH₃ | 70 | 80–85 | No water byproduct |

Enzymatic Esterification Strategies

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica or resin catalyze esterification under solvent-free conditions. At 45°C and 24 hours, enzymatic methods achieve 70–78% yields with negligible side products, though enzyme cost and stability limit industrial adoption.

Industrial-Scale Production Challenges

Purification Complexity

The ester’s polarity complicates separation from unreacted 3-HP and 3-hydroxypropanol. Simulated moving bed (SMB) chromatography and fractional distillation under reduced pressure (0.1–1 mmHg) are employed, but energy costs remain high.

Catalytic System Optimization

Solid acid catalysts (e.g., Amberlyst-15) enable continuous-flow esterification, improving throughput. Pilot-scale trials using fixed-bed reactors at 100°C show 85% conversion over 500 hours, though catalyst deactivation via hydroxyl group adsorption requires periodic regeneration .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl 3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 3-oxopropyl 3-oxopropanoate.

Reduction: Formation of 3-hydroxypropyl 3-hydroxypropanol.

Substitution: Formation of various substituted esters depending on the reagents used.

Scientific Research Applications

3-Hydroxypropyl 3-hydroxypropanoate has several applications in scientific research:

Polymer Chemistry: It can be used as a monomer in the synthesis of biodegradable polymers.

Biomedicine: Its biocompatibility makes it suitable for use in drug delivery systems and tissue engineering.

Industrial Applications: It can be used in the production of adhesives, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl 3-hydroxypropanoate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In biomedicine, it can interact with cellular components to facilitate drug delivery or support tissue regeneration.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Market Trends : The global demand for bio-based esters is rising, driven by their role in green chemistry and replacements for petrochemical derivatives .

Biological Activity

3-Hydroxypropyl 3-hydroxypropanoate (HPHP) is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

3-Hydroxypropyl 3-hydroxypropanoate is an ester derived from 3-hydroxypropanoic acid and propylene glycol. Its molecular formula is , and it is classified as a hydroxy acid. The synthesis of HPHP typically involves esterification reactions, which can be catalyzed by various acids or bases under controlled conditions.

Antimicrobial Properties

Research has indicated that HPHP exhibits antimicrobial activity against a variety of pathogens. A study demonstrated that HPHP could inhibit the growth of certain bacterial strains, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Biocompatibility and Cytotoxicity

In terms of biocompatibility, HPHP has shown promising results in cell culture studies. It was observed to promote cell viability in fibroblast cultures, indicating low cytotoxicity at certain concentrations. This property makes it a candidate for use in biomedical applications, such as drug delivery systems or tissue engineering scaffolds .

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 85 |

| 10 | 70 |

Enzymatic Activity

HPHP has been investigated for its role as a substrate in enzymatic reactions. It can serve as a precursor for the synthesis of poly(3-hydroxypropionate), which is a biodegradable polymer with applications in various industries including packaging and biomedical devices . The enzymatic conversion of HPHP involves specific enzymes such as propionaldehyde dehydrogenase, which catalyzes its transformation into useful metabolites.

Case Studies

- Microbial Production : A notable case study involved the microbial production of HPHP from glycerol using engineered strains of Lactobacillus reuteri. This study highlighted the efficiency of microbial pathways in converting renewable resources into valuable compounds, demonstrating yields that could be optimized for industrial applications .

- Polymer Applications : Another study focused on the use of HPHP-derived polymers in drug delivery systems. The polymers exhibited controlled release properties and biocompatibility in vitro, suggesting potential for therapeutic applications .

Research Findings

Recent studies have elucidated the metabolic pathways involved in the biosynthesis of HPHP and its derivatives. For instance, research highlighted the role of specific enzymes in converting glycerol to HPHP through a series of biochemical reactions, emphasizing the compound's significance in metabolic engineering .

Q & A

Q. How can computational modeling enhance the understanding of 3-hydroxypropyl 3-hydroxypropanoate’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.